molecular formula C15H20N2O4 B168399 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1212132-10-9

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B168399
CAS No.: 1212132-10-9
M. Wt: 292.33 g/mol
InChI Key: SJINPULFJCWKFE-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, also known as TBPCP, is a carboxylic acid derivative of pyrrolidine. It is a useful reagent in organic synthesis and has been used in the preparation of several compounds of pharmaceutical interest. TBPCP is a versatile and useful building block in the synthesis of a range of molecules, including those with biological activity. In

Scientific Research Applications

Anticonvulsant Properties

A focused library of new amides derived from 3,3‐diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic acid and 3,3‐diphenyl‐propionic acid, as potential anticonvulsant agents, was synthesized. The compounds were tested in mice using various seizure models, with some compounds displaying broad-spectrum activity across the models. In vitro studies suggested that the mechanism of action of the most active compound may be related to the interaction with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).

Cannabinoid Receptor Ligands

A series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized as new ligands of the human recombinant receptor hCB1. It was discovered that the tert-butyl group as a chain terminal moiety significantly improved hCB1 receptor affinity. Acute administration of selected compounds resulted in a specific, dose-dependent reduction in food intake in rats (Silvestri et al., 2010).

Antihypertensive Activity

A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were prepared and evaluated for antihypertensive activity. The basic ring system was prepared through condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone. The most active compound exhibited promising antihypertensive activity, and various modifications of the compound were made to elucidate structure-activity relationships (Clark et al., 1983).

Anti-Inflammatory and Pharmacological Properties

AM103, a novel selective 5-Lipoxygenase-Activating Protein inhibitor, was developed for the treatment of respiratory conditions such as asthma. In animal models, AM103 displayed potent pharmacodynamic properties, effectively reducing acute and chronic inflammation and increasing survival time in models of lethal shock (Lorrain et al., 2009).

Antibacterial Activity

T-3262, a new pyridone carboxylic acid, exhibited a broad spectrum of antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains. Its activity was comparable to or exceeded that of other new quinolones, showing excellent activity against systemic infections in animal models (Takahata et al., 1988).

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINPULFJCWKFE-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.